SR-318
Overview
Description
SR-318 is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
SR-318 primarily targets Mitogen-Activated Protein Kinase 14 (MAPK14) and Mitogen-Activated Protein Kinase 11 (MAPK11) . These kinases are part of the p38 MAPK family, which plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound acts as a Type II Inhibitor of MAPK14 and MAPK11 . It binds to these kinases and inhibits their activity, thereby modulating the cellular responses that these kinases control .
Biochemical Pathways
The inhibition of MAPK14 and MAPK11 by this compound affects various biochemical pathways. These kinases are involved in the regulation of inflammatory responses, and their inhibition can lead to a decrease in inflammation .
Pharmacokinetics
This compound displays good activity in a whole blood assay, demonstrating its utility in high serum assays . It has an IC50 value of 283 nM, indicating its potent inhibitory activity . .
Result of Action
The inhibition of MAPK14 and MAPK11 by this compound leads to a decrease in the release of TNF-α in whole blood . TNF-α is a cytokine involved in systemic inflammation, and its reduction can lead to anti-inflammatory effects . Therefore, this compound has potential anti-cancer and anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the potency of this compound . .
Biochemical Analysis
Biochemical Properties
SR-318 selectively inhibits p38α/β by cell-based NanoBRET assay . It interacts with these enzymes, inhibiting their function and impacting biochemical reactions within the cell . The nature of these interactions is inhibitory, with this compound binding to the enzymes and reducing their activity .
Cellular Effects
This compound has been shown to effectively block LPS-induced TNF-α release in human whole blood . This suggests that this compound has a significant impact on cellular processes, particularly those involved in inflammation and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the p38α/β enzymes . This binding inhibits the enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has shown good activity in a whole blood assay , demonstrating its stability and effectiveness over time .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not currently available, this compound’s potent inhibitory effects on p38α/β suggest that it may have significant effects at varying dosages .
Metabolic Pathways
This compound is involved in the p38 MAPK pathway . It interacts with the p38α/β enzymes, influencing metabolic flux and potentially affecting metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-318 typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
SR-318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
SR-318 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carboxamide: Shares the pyrazole core but lacks the cyclohexylpropylcarbamoyl group.
N-phenylpyrazole-4-carboxamide: Similar structure but without the amino group.
Cyclohexylpropylcarbamoyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
SR-318 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUFFCHRIWTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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